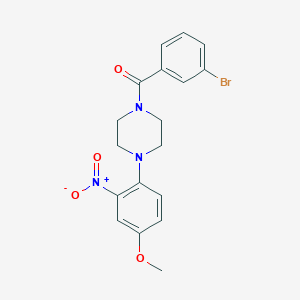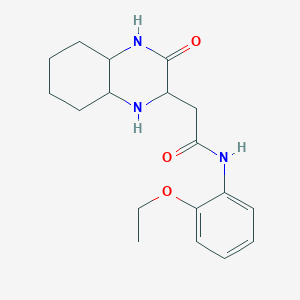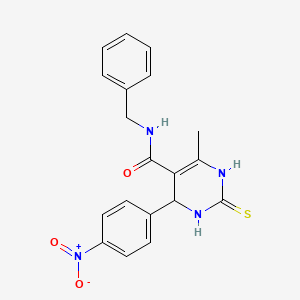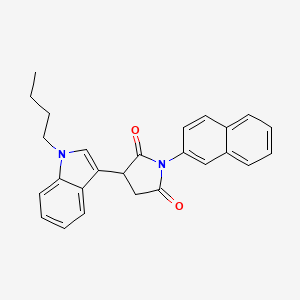![molecular formula C12H10N4O4S B4140946 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4140946.png)
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide
説明
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, commonly known as HPTN, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This molecule is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and DNA. As a result, HPTN has been studied for its potential use as an anticancer and antimicrobial agent.
作用機序
The mechanism of action of HPTN involves its inhibition of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide. This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is a crucial step in the synthesis of nucleotides and DNA. By inhibiting 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, HPTN can prevent the synthesis of these important molecules, which in turn prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
HPTN has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, HPTN has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential use as an antimicrobial agent.
実験室実験の利点と制限
One of the primary advantages of HPTN is its potent inhibition of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide. This makes it a promising candidate for use as an anticancer and antimicrobial agent. However, one of the limitations of HPTN is its relatively low yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are a number of potential future directions for research on HPTN. One area of interest is its potential use as an antimicrobial agent. Studies have shown that HPTN has activity against a number of different bacterial and fungal species. Further research in this area could lead to the development of new antimicrobial agents.
Another area of interest is the development of new cancer therapies based on HPTN. Studies have shown that HPTN is effective against a number of different cancer cell lines. Further research in this area could lead to the development of new cancer treatments that are more effective and less toxic than current therapies.
Conclusion:
In conclusion, HPTN is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent inhibition of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide makes it a promising candidate for use as an anticancer and antimicrobial agent. Further research in this area could lead to the development of new therapies that are more effective and less toxic than current treatments.
科学的研究の応用
HPTN has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its use as an anticancer agent. Studies have shown that HPTN is a potent inhibitor of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, which is an important enzyme in the synthesis of nucleotides and DNA. By inhibiting this enzyme, HPTN can prevent the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-(4-nitrophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c17-10-5-6-13-12(15-10)21-7-11(18)14-8-1-3-9(4-2-8)16(19)20/h1-6H,7H2,(H,14,18)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFPETJMPMWTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)
![4-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4140879.png)


![3-ethyl-1-[hydroxy(phenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4140904.png)

![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4140914.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)
![2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140922.png)

![1-(4-ethylphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140935.png)
![3,4-dimethoxy-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4140954.png)
![N-(3-chlorophenyl)-4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140961.png)